2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid
Overview
Description
The compound “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” is a derivative of benzoic acid, where the hydrogen atom of an amino group is replaced by a tert-butoxycarbonyl (Boc) group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate . Another well-established method for faster and selective deprotection of Boc group utilizes (4M) HCl/dioxane .Chemical Reactions Analysis
The Boc group in “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid” can undergo deprotection under certain conditions. For instance, the use of a thermally stable ionic liquid can lead to rapid, effective deprotection of Boc amino acids and peptides at high temperatures . Another method involves the use of oxalyl chloride for mild deprotection of the N-Boc group .Scientific Research Applications
Peptide Synthesis and Beta-Sheet Formation
Unnatural amino acids, such as those derived from 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid, have been utilized in peptide synthesis to mimic the hydrogen-bonding functionality of a tripeptide β-strand. This application contributes to the formation of β-sheet-like hydrogen-bonded dimers, facilitating the study of protein folding and structure-function relationships in peptides. Such amino acids can be incorporated into peptides using standard synthesis techniques, highlighting their role in advancing our understanding of peptide architecture and dynamics (Nowick et al., 2000).
Nucleation of Beta-Sheet Formation
The compound has been synthesized for purposes of nucleating antiparallel and parallel β-sheet formations, indicating its utility in designing peptides that fold into specific secondary structures. This synthetic strategy aids in the exploration of protein-protein interactions and the development of novel biomaterials and therapeutic agents (H. Díaz & J. Kelly, 1991).
Improved Synthesis Approaches
Research has also focused on the improved synthesis of related compounds, demonstrating the chemical community's interest in developing more efficient and selective methods for producing amino acids and their derivatives. These methods include classical salt resolutions and enzymatic approaches, underscoring the continual optimization of synthetic routes for such compounds (Matthew Badland et al., 2010).
Radiopharmaceutical Applications
Additionally, derivatives of 2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid have been used in the development of radiopharmaceuticals, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine (6-18F-fluoro-l-DOPA), which is utilized in neurologic and oncologic PET imaging. This showcases the compound's role in enhancing diagnostic modalities and contributing to the field of nuclear medicine (F. Wagner et al., 2009).
Safety And Hazards
Future Directions
The use of Boc-protected amino acids, such as “2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid”, in peptide synthesis and other areas of organic chemistry continues to be a topic of research. Future directions may include the development of more efficient methods for the protection and deprotection of the Boc group, as well as the exploration of new applications for Boc-protected amino acids .
properties
IUPAC Name |
2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(13)9(8)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEVFUGRTWPNPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tert-Butoxycarbonyl)amino)-6-fluorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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